molecular formula C16H16N4O4S B2541815 3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034509-67-4

3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2541815
CAS No.: 2034509-67-4
M. Wt: 360.39
InChI Key: IHOQOJNDZWGMQN-UHFFFAOYSA-N
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Description

3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
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Biological Activity

The compound 3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, emphasizing its therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrrole with an appropriate sulfonamide precursor and an oxadiazole moiety. The detailed synthetic pathway can be summarized as follows:

  • Formation of the Oxadiazole Ring : The initial step involves the condensation of 1-methylpyrrole with appropriate reagents to form the oxadiazole structure.
  • Acetylation : The resulting oxadiazole is then acetylated to introduce the acetyl group.
  • Sulfonamide Formation : Finally, the sulfonamide group is introduced through reaction with benzenesulfonyl chloride.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its anti-inflammatory, anti-microbial, and anti-cancer properties.

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to benzenesulfonamides have been shown to inhibit carrageenan-induced edema in rat models, demonstrating a reduction in paw swelling by up to 94% at certain dosages . This suggests that the compound may possess similar anti-inflammatory properties.

Anti-microbial Activity

The antimicrobial efficacy of sulfonamides has been well-documented. A study highlighted that related benzenesulfonamides demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL . The specific activity of this compound against these pathogens remains to be elucidated but is anticipated based on structural similarities.

Anti-cancer Potential

Preliminary studies suggest that compounds featuring similar structural motifs may exhibit cytotoxic effects against cancer cell lines. For example, a related thiazole-based compound displayed significant activity against Jurkat and A-431 cells . The proposed mechanism involves interaction with cellular proteins through hydrophobic contacts and hydrogen bonding, which may also apply to the target compound.

The mechanism by which this compound exerts its biological effects could involve:

  • Inhibition of Enzymatic Activity : Similar sulfonamides have been shown to inhibit carbonic anhydrase and other enzymes involved in inflammatory pathways .
  • Disruption of Microbial Cell Walls : The antimicrobial action may stem from interference with bacterial cell wall synthesis or function.
  • Induction of Apoptosis in Cancer Cells : The cytotoxic effects could be mediated through apoptosis pathways activated by interaction with specific cellular targets.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Anti-inflammatory Effects : In a controlled experiment using isolated rat hearts, a sulfonamide derivative was shown to significantly alter perfusion pressure when administered at nanomolar concentrations .
  • Microbial Resistance Analysis : An investigation into the resistance patterns exhibited by bacteria towards sulfonamides revealed that certain structural modifications could enhance efficacy against resistant strains .

Properties

IUPAC Name

3-acetyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-11(21)12-5-3-6-13(9-12)25(22,23)17-10-15-18-16(19-24-15)14-7-4-8-20(14)2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOQOJNDZWGMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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